molecular formula C11H8BrNO B2658967 6-Bromo-2-naphthamide CAS No. 1255871-55-6

6-Bromo-2-naphthamide

Cat. No.: B2658967
CAS No.: 1255871-55-6
M. Wt: 250.095
InChI Key: VPRQHJKFKCXNMV-UHFFFAOYSA-N
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Description

6-Bromo-2-naphthamide (CAS: 1255871-55-6) is a brominated naphthalene derivative featuring an amide group at the 2-position and a bromine substituent at the 6-position. It is synthesized via high-yield (76%) reactions using 6-bromo-2-naphthoic acid or esters under mild conditions with sodium amidoboranes . The compound is characterized by a crystalline solid state, ≥98% purity, and stability at -20°C . Its primary applications include medicinal chemistry, particularly as an intermediate in antiparasitic agents targeting Trypanosoma cruzi CYP51 for Chagas disease treatment .

Properties

IUPAC Name

6-bromonaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRQHJKFKCXNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-naphthamide typically involves the bromination of 2-naphthamide. One common method is to start with 2-naphthamide and subject it to bromination using bromine or a bromine source such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the sixth position.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are fed into a reactor under controlled conditions. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-naphthamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to 2-naphthamide by using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of 6-bromo-2-naphthoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

Major Products Formed

    Substitution: Various substituted naphthamides depending on the nucleophile used.

    Reduction: 2-Naphthamide.

    Oxidation: 6-Bromo-2-naphthoic acid.

Scientific Research Applications

6-Bromo-2-naphthamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been studied for its inhibitory effects on monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters. The compound binds to the active site of the enzyme, preventing its normal function and leading to increased levels of neurotransmitters in the brain. This mechanism is of interest in the treatment of neurological disorders such as depression and Parkinson’s disease.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogs: Substituent Variations

(a) 6-Bromo-N-methyl-2-naphthamide (A129100)
  • Structural Difference : Methylation of the amide nitrogen.
  • Impact: Lipophilicity: Increased due to the hydrophobic methyl group, enhancing membrane permeability in biological systems. Synthesis: Requires additional alkylation steps compared to the parent compound.
(b) Non-Brominated 2-Naphthamide
  • Structural Difference : Absence of bromine at the 6-position.
  • Impact :
    • Reactivity : Higher electron density in the naphthalene ring, reducing electrophilicity.
    • Biological Interactions : Lacks halogen bonding capability, which may decrease target binding affinity compared to brominated analogs .

Naphthalene vs. Benzene Backbone Derivatives

(a) Brominated Benzamides (e.g., A165542, A916326)
  • Structural Difference : Benzene ring instead of naphthalene.
  • π-π Interactions: Weaker due to smaller conjugated systems, affecting interactions with biological targets like enzymes or DNA .
(b) Naphthalimide Derivatives
  • Structural Difference : Imide group replaces amide.
  • Impact: Electronic Effects: Imide’s electron-withdrawing nature reduces aromatic electron density, altering π-π stacking and hydrogen-bonding interactions. Bioactivity: Naphthalimides exhibit anticancer and antitrypanosomal activities, contrasting with 6-bromo-2-naphthamide’s role in CYP51 inhibition .

Biological Activity

6-Bromo-2-naphthamide is a compound of significant interest due to its diverse biological activities, particularly its interactions with various enzymes and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant research findings.

This compound is characterized by the presence of a bromine atom at the 6-position of the naphthalene ring and an amide functional group at the 2-position. Its molecular formula is C10H8BrN, with a molecular weight of approximately 232.08 g/mol. The unique structural features contribute to its reactivity and biological activity.

Target Enzymes:
The primary target of this compound is the Monoamine Oxidase (MAO) enzyme. The compound acts as an inhibitor, which leads to increased levels of monoamine neurotransmitters such as serotonin and dopamine by preventing their metabolic breakdown.

Biochemical Pathways:
The inhibition of MAO affects various biochemical pathways, particularly those involved in neurotransmitter metabolism. This can have implications for neurological health and disorders, making it a potential candidate for therapeutic development in conditions such as depression and anxiety.

Pharmacological Effects

Antimicrobial Activity:
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against multidrug-resistant strains of Acinetobacter baumannii, particularly when used in combination with polymyxin B (PMB). The compound enhances the susceptibility of bacterial cells to PMB, suggesting a synergistic effect that could be leveraged in treating resistant infections .

Cytotoxicity in Cancer Cells:
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve interference with cellular signaling pathways leading to apoptosis in malignant cells.

Case Studies

  • Combination Therapy Against MDR Bacteria:
    A study investigated the role of this compound in reducing the minimum inhibitory concentration (MIC) of PMB against A. baumannii. The results indicated that pre-treatment with the compound significantly enhanced PMB's bactericidal effect, suggesting its potential as an adjuvant in antibiotic therapy .
  • Anti-Cancer Activity:
    Another research focused on the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anti-cancer agent.

Dosage Effects

Research indicates that the biological effects of this compound are dose-dependent. Lower doses have been associated with therapeutic benefits such as enzyme modulation, while higher doses can lead to cytotoxic effects in cancer cells .

Comparative Analysis

Compound NameBiological ActivityUnique Features
This compound MAO inhibition, antimicrobial, cytotoxicBromine at position 6 enhances reactivity
6-Bromo-N-methyl-1-naphthamide Moderate MAO inhibitionDifferent substitution pattern
7-Bromo-2-naphthamide Limited activity compared to 6-bromo variantBromine at position 7 alters selectivity

The table illustrates how structural variations among naphthamides influence their biological activities, emphasizing the unique position of bromine in this compound.

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